molecular formula C18H17BrO2 B12336664 Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

Cat. No.: B12336664
M. Wt: 345.2 g/mol
InChI Key: CDKSEFFRIVIFLX-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate is an organic compound with the molecular formula C18H17BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethyl acetate group

Preparation Methods

The synthesis of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate typically involves multiple steps. One common method includes the bromination of phenanthrene derivatives followed by esterification. The reaction conditions often require the use of reagents such as N-bromosuccinimide (NBS) for bromination and ethanol for esterification . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the phenanthrene core play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate can be compared with other phenanthrene derivatives and brominated organic compounds. Similar compounds include:

    Ethyl 2-bromo-(4-bromophenyl)acetate: Another brominated ester with different substitution patterns.

    Phenanthrene-9-carboxylic acid: A phenanthrene derivative with a carboxylic acid group instead of an ethyl acetate group.

    7-bromo-9,10-dihydrophenanthrene: A simpler brominated phenanthrene without the ethyl acetate group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrO2

Molecular Weight

345.2 g/mol

IUPAC Name

ethyl 2-(7-bromo-9,10-dihydrophenanthren-2-yl)acetate

InChI

InChI=1S/C18H17BrO2/c1-2-21-18(20)10-12-3-7-16-13(9-12)4-5-14-11-15(19)6-8-17(14)16/h3,6-9,11H,2,4-5,10H2,1H3

InChI Key

CDKSEFFRIVIFLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)Br

Origin of Product

United States

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